3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide

Description

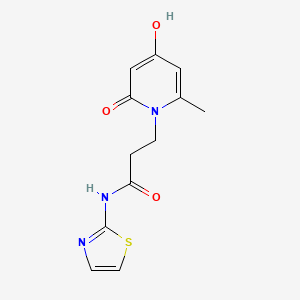

This compound is a bi-heterocyclic hybrid featuring a pyridinone core (4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl) linked via a propanamide bridge to a 1,3-thiazol-2-yl group. Its molecular formula is C₁₂H₁₃N₃O₃S, with a molecular weight of 279.32 g/mol. The pyridinone moiety contributes to hydrogen-bonding capabilities, while the thiazole ring enhances π-π stacking interactions.

Properties

Molecular Formula |

C12H13N3O3S |

|---|---|

Molecular Weight |

279.32 g/mol |

IUPAC Name |

3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C12H13N3O3S/c1-8-6-9(16)7-11(18)15(8)4-2-10(17)14-12-13-3-5-19-12/h3,5-7,16H,2,4H2,1H3,(H,13,14,17) |

InChI Key |

PMOBLXMWVPDXKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCC(=O)NC2=NC=CS2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Thiazole Ring Formation: The thiazole ring is often formed via a Hantzsch thiazole synthesis, which involves the reaction of a thioamide with a haloketone.

Coupling of the Two Moieties: The final step involves coupling the pyridinone and thiazole moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group on the pyridinone ring can undergo oxidation to form a ketone.

Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of alcohol derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following table summarizes the biological activities associated with 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide and related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxylated quinoline | Antimicrobial, Anticancer |

| Thiazole Derivatives | Thiazole ring | Anticonvulsant, Antitumor |

| Pyridine-Based Compounds | Pyridine ring | Antibacterial, Antifungal |

The unique combination of functional groups in this compound enhances its biological activity and provides opportunities for further modifications to optimize therapeutic effects against specific targets.

Medicinal Chemistry Applications

The compound has potential applications in drug design and development. Its structural features allow for tailored approaches aimed at enhancing efficacy against various diseases, including cancer and infectious diseases. Interaction studies employing molecular docking simulations and cellular assays can elucidate mechanisms of action, providing insights into how this compound may function at the molecular level.

Case Studies

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

- Anticancer Activity : A study demonstrated that compounds with similar structural motifs exhibited significant anticancer activity against various cancer cell lines. For instance, derivatives showed percent growth inhibitions ranging from 50% to over 85% against multiple cancer types (e.g., SNB-19, OVCAR-8) .

- Antimicrobial Properties : Research highlighted the antimicrobial efficacy of related compounds against Gram-positive bacteria. The synthesized derivatives were particularly effective against species such as Bacillus cereus and Bacillus thuringiensis .

- Mechanistic Studies : Molecular docking studies indicated that the compound could act as an inhibitor of key enzymes involved in cancer progression, such as thymidylate synthase. This enzyme is crucial for DNA synthesis, making it a valuable target for anticancer therapies .

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The thiazole ring can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-(thiazol-2-yl)propanamide derivatives, which exhibit diverse pharmacological activities. Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Core Heterocycle: The target compound uses a pyridinone ring, which is polar and capable of hydrogen bonding via its hydroxyl and carbonyl groups. Compounds 8d and 8e () feature 1,3,4-oxadiazole rings with sulfanyl linkers, enhancing rigidity and sulfur-mediated interactions.

Substituent Effects :

- The methylphenyl group in 8d improves lipophilicity, whereas the phenyl group in 8e enhances aromatic stacking. Both modifications are absent in the target compound.

- The glucokinase activator () incorporates a quinazoline-dione and cyclohexyl group, enabling allosteric binding to enzymes .

The quinazoline derivative () demonstrates nanomolar potency in enzyme activation, highlighting the impact of fluorine and bulky substituents .

Research Implications and Gaps

Structural Optimization: The target compound’s pyridinone core may offer superior hydrogen-bonding interactions compared to oxadiazole or benzothiazole analogs, but experimental validation is needed.

Biological Screening: No activity data exist for the target compound. Testing against kinases, phosphatases, or microbial targets (cf. ) is recommended.

Computational Insights: Molecular docking could compare the binding modes of pyridinone vs. oxadiazole derivatives in enzyme pockets.

Biological Activity

The compound 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide is notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.32 g/mol. The structure features a pyridine derivative linked to a thiazole moiety, which is significant in contributing to its biological activity.

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. In vitro studies have shown that it can effectively reduce cell viability in several cancer cell lines.

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation in models of inflammatory diseases. This effect is likely mediated through the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

A study conducted on various synthesized compounds similar to this compound demonstrated that derivatives containing thiazole structures exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL against Gram-positive bacteria .

Anticancer Activity

In a comparative study involving several pyridine and thiazole derivatives, the compound was evaluated for its cytotoxic effects on human cancer cell lines (e.g., A431 and Jurkat). The results indicated an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, suggesting strong potential as an anticancer agent .

Anti-inflammatory Effects

Research highlighted the compound's ability to modulate inflammatory responses by downregulating TNF-alpha and IL-6 levels in vitro. This suggests its potential application in treating chronic inflammatory conditions .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.